Phosphine, 2,5-thiophenediylbis[diphenyl-
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Overview
Description
Phosphine, 2,5-thiophenediylbis[diphenyl- is a complex organophosphorus compound It is characterized by the presence of a thiophene ring substituted with diphenylphosphine groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 2,5-thiophenediylbis[diphenyl- typically involves the reaction of thiophene derivatives with diphenylphosphine. One common method is the reaction of 2,5-dibromothiophene with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction conditions often include elevated temperatures and the use of a base such as potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Phosphine, 2,5-thiophenediylbis[diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphine, 2,5-thiophenediylbis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: The compound can participate in substitution reactions where the diphenylphosphine groups are replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions with halogenated compounds in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and inert atmospheres.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted thiophene derivatives.
Coupling Reactions: Coupled products with new carbon-phosphorus bonds.
Scientific Research Applications
Phosphine, 2,5-thiophenediylbis[diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential use in biological systems as a probe or a drug delivery agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Phosphine, 2,5-thiophenediylbis[diphenyl- involves its ability to coordinate with metal centers and participate in redox reactions. The diphenylphosphine groups can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The thiophene ring can also participate in π-π interactions and electron transfer processes, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler analog with similar reactivity but lacking the thiophene ring.
Triphenylphosphine: Another related compound with three phenyl groups attached to phosphorus.
Bis(diphenylphosphino)methane: Contains two diphenylphosphine groups connected by a methylene bridge.
Uniqueness
Phosphine, 2,5-thiophenediylbis[diphenyl- is unique due to the presence of the thiophene ring, which imparts additional electronic and steric properties. This makes it more versatile in forming complexes with metals and participating in various chemical reactions compared to its simpler analogs .
Properties
CAS No. |
109828-60-6 |
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Molecular Formula |
C28H22P2S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(5-diphenylphosphanylthiophen-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H22P2S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28(31-27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
SFXMOXUVUAEIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(S3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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